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Compound of Interest

Compound Name: Homatropine Methylbromide

Cat. No.: B1673338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the quaternary ammonium
structure of Homatropine Methylbromide, a peripherally acting muscarinic acetylcholine
receptor antagonist. The document details its chemical properties, synthesis, spectroscopic
characterization, and the functional implications of its permanently charged nitrogen center on
its biological activity.

Introduction

Homatropine Methylbromide, a synthetic derivative of the tropane alkaloid homatropine, is
distinguished by its quaternary ammonium group.[1] This structural feature, where the nitrogen
atom is bonded to four carbon atoms, imparts a permanent positive charge, rendering the
molecule highly polar.[1][2] This polarity is a key determinant of its pharmacokinetic profile,
notably its poor ability to cross the blood-brain barrier, which minimizes central nervous system
side effects compared to its tertiary amine precursor, atropine.[1] Clinically, it is utilized for its
antispasmodic and antisecretory effects in the gastrointestinal tract.[1][3] This guide will explore
the core chemical and biological aspects of this quaternary ammonium compound.

Chemical Structure and Properties
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The chemical structure of Homatropine Methylbromide consists of a tropane skeleton, an
ester of mandelic acid, and the defining N,N-dimethyl-8-azoniabicyclo[3.2.1]octane moiety with
a bromide counter-ion.[3][4][5]

IUPAC Name: (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate
bromide[5]

Structural Data

Precise bond lengths and angles for the quaternary ammonium group are best determined by
X-ray crystallography. While a specific crystal structure for Homatropine Methylbromide was
not found in the reviewed literature, analysis of related quaternary ammonium salts provides
expected values for bond geometry. The N-C bond lengths are typically in the range of 1.47-
1.55 A, and the C-N-C bond angles are expected to be close to the tetrahedral angle of 109.5°.

Table 1: General Physicochemical Properties

Property Value Reference
Molecular Formula C17H24BrNOs [11[5]
Molecular Weight 370.28 g/mol [1]

White or almost white

Appearance crystalline powder or colorless [1]
crystals
Melting Point 191-192 °C

o Readily soluble in water and
Solubility _ _ [1]
alcohol; insoluble in ether

Synthesis of Homatropine Methylbromide

The synthesis of Homatropine Methylbromide is achieved through the quaternization of the
tertiary amine, homatropine. This reaction, a form of N-alkylation, involves the reaction of
homatropine with methyl bromide.

Experimental Protocol: Synthesis
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The following protocol is a generalized procedure based on common laboratory practices for N-
methylation of tertiary amines.

 Dissolution: Dissolve 100 g (0.363 moles) of homatropine in a suitable solvent such as
acetone or acetonitrile to form a clear solution.

» Addition of Methylating Agent: To the solution, add a solution of methyl bromide (e.g., 125 g
in 300 ml of acetone) dropwise at a controlled temperature, typically between 30-35 °C.

» Reaction: Stir the mixture overnight. As the reaction proceeds, the quaternary ammonium
salt, being less soluble in the organic solvent, will precipitate out of the solution.

« Isolation: Collect the precipitated product by filtration.

e Washing: Wash the filtered product with cold acetone to remove any unreacted starting
materials and impurities.

e Drying: Dry the purified Homatropine Methylbromide under vacuum at 55-60 °C.

 Purification (Optional): For higher purity, the product can be recrystallized. Dissolve the crude
product in a minimal amount of a suitable solvent like methanol at room temperature, filter
through a clarifying agent if necessary, and then re-precipitate by adding a less polar solvent
like acetone.

Workflow for Synthesis and Purification
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Caption: Workflow for the synthesis and purification of Homatropine Methylbromide.

Spectroscopic Analysis
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The structure of Homatropine Methylbromide can be confirmed using various spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. The
presence of the two methyl groups on the quaternary nitrogen results in a characteristic signal
in the *H NMR spectrum.

Table 2: 1H NMR Spectral Data (Predicted/Reported)

Chemical Shift Lo Coupling Constant
Proton Multiplicity
(ppm) (3, Hz)
Phenyl-H 72-75 m
CH-OH ~5.1 s
Tropane ring protons 1.5-35 m
N*-(CHs)2 ~3.1-34 S
OH Variable brs

Note: Detailed, experimentally assigned *H and 3C NMR data with coupling constants for
Homatropine Methylbromide are not readily available in the public domain. The data
presented is based on typical chemical shifts for similar structures.[4][6]

Experimental Protocol: NMR Analysis

o Sample Preparation: Accurately weigh approximately 5-10 mg of Homatropine
Methylbromide and dissolve it in a suitable deuterated solvent (e.g., Deuterium Oxide, D20,
or Methanol-da4) in a standard 5 mm NMR tube.

e Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to ensure a homogeneous magnetic field.

e 1H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
o Alarger number of scans will be required due to the low natural abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Reference the spectra to an
internal standard (e.g., TMS or the residual solvent peak).

Biological Activity and Mechanism of Action

Homatropine Methylbromide functions as a competitive antagonist at muscarinic
acetylcholine receptors (MAChRS).[3][6] Its quaternary ammonium structure prevents it from
readily crossing the blood-brain barrier, thus confining its action primarily to the peripheral
nervous system.[1]

Muscarinic Receptor Antagonism

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled
receptors (GPCRs). Homatropine Methylbromide acts as a non-selective antagonist at these
receptors.[6]

e M1, M3, and M5 Receptors: These receptors couple to Gg/11 proteins. Antagonism by
Homatropine Methylbromide blocks the acetylcholine-induced activation of phospholipase
C (PLC), thereby preventing the formation of inositol trisphosphate (IP3) and diacylglycerol
(DAG). This ultimately inhibits the increase in intracellular calcium and the activation of
protein kinase C (PKC).
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* M2 and M4 Receptors: These receptors couple to Gi/o proteins. Antagonism at these sites
prevents the acetylcholine-induced inhibition of adenylyl cyclase, thus interfering with the
decrease in cyclic AMP (CAMP) levels.

Table 3: Muscarinic Receptor Binding Affinity of Homatropine Methylbromide

Receptor Subtype Binding Affinity (ICsolpA2) Reference
Endothelial mMAChRs (WKY-E) ICs0: 162.5 nM [51[7118]
Smooth Muscle mAChRs

ICs0: 170.3 nM [51[71[8]
(SHR-E)
Stomach mAChRs pA2: 7.13 [9][10]
Atria (force) mAChRs pAz: 7.21 [9][10]
Atria (rate) mMAChRs pAz: 7.07 [9][10]

Note: A comprehensive set of inhibition constants (Ki) for all five human muscarinic receptor
subtypes was not available in the searched literature.

Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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